Methyl 2,5-dimethyloxolane-3-carboxylate
Description
Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry
Organic chemistry is fundamentally driven by the synthesis of novel molecules with specific functions. Within this field, heterocyclic compounds—cyclic structures containing atoms of at least two different elements in the ring—are of paramount importance. wikipedia.orgncert.nic.in The oxolane ring, a five-membered ether, is a prominent example of a heterocyclic system that is a cornerstone in both academic research and industrial applications. ncert.nic.inchemicalbook.com Ethers like oxolane and its derivatives are not merely passive solvents but are increasingly utilized as versatile building blocks for constructing more complex molecular architectures. researchgate.net Modern synthetic strategies often focus on efficiency, selectivity, and sustainability, driving research towards novel derivatives of common scaffolds like oxolane to access new chemical space and properties. mdpi.com
Significance of Oxolane Core Structures in Chemical Research
The oxolane ring, formally known as tetrahydrofuran (B95107) (THF), is one of the most versatile cyclic ethers in organic chemistry. chemicalbook.com It is a colorless, water-miscible organic liquid with a low viscosity that is widely used as a polar aprotic solvent for a vast range of chemical reactions, including polymerizations and Grignard syntheses. wikipedia.org Beyond its role as a solvent, the oxolane nucleus is a recurring motif in numerous natural products of biological importance. chemicalbook.com Its derivatives serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and synthetic fibers. chemicalbook.com Current research explores modifications to the oxolane skeleton to develop safer and more sustainable alternatives to traditional solvents. For instance, the synthesis of 2,2,5,5-tetramethyloxolane (TMO) and 2,5-diethyl-2,5-dimethyloxolane (B14021048) (DEDMO) has been pursued to create ether-based solvents that are less prone to forming explosive peroxides. mdpi.comyork.ac.ukfao.org
Overview of Carboxylate Functionality in Organic Molecules
The carboxylate group, the conjugate base of a carboxylic acid (R-COOH), is a fundamental functional group in organic chemistry. wikipedia.orgwikipedia.org It consists of a carbonyl group (C=O) and a hydroxyl group (–OH) attached to the same carbon atom. libretexts.org This structure allows for resonance stabilization, where the negative charge is delocalized across the two oxygen atoms, making the ion more stable than an alkoxide ion. wikipedia.orglibretexts.org This inherent stability is a key factor in the acidity of carboxylic acids. wikipedia.org
Carboxylate groups are polar and can act as both hydrogen-bond acceptors and donors, which influences the physical properties of molecules, such as boiling point and solubility. wikipedia.org They are central to many chemical transformations, most notably esterification (reaction with an alcohol to form an ester) and amidation (reaction with an amine to form an amide). nanomicronspheres.com This reactivity is foundational to the synthesis of countless organic molecules, including polymers and pharmaceuticals. Furthermore, the carboxylate functionality is ubiquitous in biochemistry, forming the basis of amino acids and fatty acids, which are the building blocks of proteins and lipids, respectively. wikipedia.orgnanomicronspheres.com
Research Gaps and Motivations for Investigating Methyl 2,5-dimethyloxolane-3-carboxylate
While the oxolane core and the methyl carboxylate functional group are individually well-understood, the specific architecture of this compound presents distinct academic challenges and opportunities. The primary motivation for its investigation lies in the exploration of its unique stereochemistry and potential properties as a novel chemical entity.
A significant research gap is the lack of comprehensive studies on this specific molecule. Its structure features three stereocenters (at the C2, C3, and C5 positions), which gives rise to a total of eight possible stereoisomers. The synthesis, separation, and characterization of these individual isomers represent a considerable synthetic challenge, a common pursuit in modern organic chemistry where the three-dimensional arrangement of atoms can dictate biological activity or material properties. The separation of positional and stereoisomers is a known challenge that often requires specialized chromatographic techniques. scielo.brresearchgate.net
Data Tables
Table 1: Chemical Compounds Mentioned in this Article
| Compound Name | Molecular Formula |
| This compound | C₈H₁₄O₃ |
| Methyl 2,2-dimethyloxolane-3-carboxylate | C₈H₁₄O₃ |
| Oxolane (Tetrahydrofuran, THF) | C₄H₈O |
| 2,2,5,5-Tetramethyloxolane (TMO) | C₈H₁₆O |
| 2,5-Diethyl-2,5-dimethyloxolane (DEDMO) | C₁₀H₂₀O |
| Acetic Acid | C₂H₄O₂ |
| Benzoic Acid | C₇H₆O₂ |
Table 2: Comparative Properties of Selected Oxolane-Based Ethers
| Property | Oxolane (THF) | 2,2,5,5-Tetramethyloxolane (TMO) | 2,5-Diethyl-2,5-dimethyloxolane (DEDMO) |
| Molecular Formula | C₄H₈O wikipedia.org | C₈H₁₆O mdpi.com | C₁₀H₂₀O york.ac.uk |
| Boiling Point | 66 °C wikipedia.org | Not widely reported | Not widely reported |
| Key Feature | Standard polar aprotic solvent; can form peroxides. chemicalbook.com | α-Hydrogens are substituted, inhibiting peroxide formation. mdpi.com | α-Hydrogens are substituted, inhibiting peroxide formation. york.ac.ukfao.org |
| Polarity Context | Moderately polar, water-miscible. wikipedia.org | Lower polarity than THF. fao.org | Lower polarity than TMO; similar to hydrocarbon solvents. york.ac.ukfao.org |
| Research Focus | Versatile solvent and synthetic precursor. wikipedia.orgchemicalbook.com | Development as a sustainable, safer bio-based solvent. mdpi.com | Development as a nonpolar, nonperoxide-forming solvent. york.ac.ukfao.org |
Structure
2D Structure
Properties
IUPAC Name |
methyl 2,5-dimethyloxolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-5-4-7(6(2)11-5)8(9)10-3/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTEQUHVAEQPJQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(O1)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70548863 | |
| Record name | Methyl 2,5-dimethyloxolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107187-22-4 | |
| Record name | Methyl 2,5-dimethyloxolane-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70548863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Advanced Synthetic Methodologies for Methyl 2,5 Dimethyloxolane 3 Carboxylate
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. This process reveals potential synthetic pathways by identifying strategic bond disconnections.
For Methyl 2,5-dimethyloxolane-3-carboxylate, the key structural features are the five-membered oxolane ring, two methyl groups at the C2 and C5 positions, and a methyl carboxylate group at the C3 position.
The most logical disconnection for the oxolane ring is one of the carbon-oxygen bonds. This disconnection points to an acyclic precursor, specifically a substituted 1,4-diol. Intramolecular cyclization of such a diol, typically under acidic conditions or via other activation methods, is a classic and reliable method for forming tetrahydrofuran (B95107) rings. nih.govmdpi.com This strategy transforms the challenge of forming the heterocyclic ring into the synthesis of an appropriately substituted open-chain precursor.
The two methyl groups at the C2 and C5 positions are integral to the carbon skeleton. A retrosynthetic approach would suggest that these stereocenters are best established in the acyclic precursor. Therefore, the synthesis would ideally start from a molecule that already contains this 2,5-dimethylhexane (B165582) framework. This simplifies the strategy by avoiding potentially complex C-H activation or alkylation steps on a pre-formed oxolane ring.
The methyl carboxylate group at the C3 position can be disconnected in several ways. One powerful strategy involves a conjugate addition (or Michael addition) disconnection. youtube.com This would lead to an α,β-unsaturated ester (a Michael acceptor) and a nucleophile. Alternatively, the ester can be viewed as the result of the esterification of a carboxylic acid, which in turn could be formed by the oxidation of a primary alcohol. This functional group interconversion approach suggests a precursor diol bearing a hydroxymethyl group at the C3 position. Another possibility is to introduce the carboxylate functionality via a cyano group, which can be hydrolyzed and esterified.
Targeted Synthetic Approaches
Based on the retrosynthetic analysis, several forward synthetic strategies can be devised. Modern organic synthesis provides powerful tools for the construction of such substituted heterocycles.
Formal [3+2] cycloaddition reactions are an efficient way to construct five-membered rings with good control over stereochemistry. nih.gov For the synthesis of a tetrahydrofuran ring, this could involve the reaction between a 1,3-dipole equivalent and an alkene.
One potential pathway involves the reaction of an epoxide, acting as a precursor to an oxygenated cationic synthon, with an alkene in the presence of a Lewis acid. nih.gov To construct this compound, a potential strategy could involve the reaction of a propylene (B89431) oxide derivative (providing the C5-methyl group) with a substituted alkene like methyl crotonate (providing the C2-methyl and C3-carboxylate groups). The regioselectivity of such reactions is a critical factor that must be controlled through the appropriate choice of substrates and catalysts.
While the use of thiocarbonyl ylides in [3+2] cycloadditions is well-established for synthesizing thiophenes, the analogous reactions with carbonyl ylides to form oxolanes are also known and provide a potential, albeit challenging, route. acs.org
The intramolecular cyclodehydration of 1,4-diols is a direct and widely used method for synthesizing tetrahydrofurans. mdpi.comresearchgate.net This approach generates only water as a byproduct, making it an atom-economical and environmentally favorable process. mdpi.com The key to this synthesis is the preparation of the requisite substituted 1,4-diol.
The reaction can be catalyzed by Brønsted acids, but these often require high temperatures. mdpi.com Modern methods employ Lewis acid catalysts that can operate under milder conditions. For instance, ferrocenium-based catalysts have been shown to be effective for the dehydrative cyclization of diols to yield highly substituted tetrahydrofurans at moderate temperatures (45–70 °C). mdpi.com
Another efficient method involves reacting a 1,4-diol with dimethyl carbonate (DMC) in the presence of a base. This approach proceeds in high yield under mild conditions and has been shown to preserve the stereochemistry of the starting diol. researchgate.net
The table below summarizes findings for catalytic dehydrative cyclization of diols to form substituted tetrahydrofurans, a key step in this proposed synthetic route.
| Catalyst System | Substrate Type | Temperature (°C) | Yield (%) | Reference |
| Ferrocenium tetrafluoroborate | Trisubstituted 1,4-diols | 45-70 | 72-83 | mdpi.com |
| Dimethyl Carbonate / Base | 1,4-diols | Reflux | Quantitative | researchgate.net |
| Brønsted Acids (General) | 1,4-diols | Elevated | Varies | mdpi.com |
Derivatization from Pre-formed Oxolanes
One strategic approach to this compound is the derivatization of an already formed oxolane (tetrahydrofuran) ring. This method is advantageous when a suitable oxolane precursor is readily available. A plausible pathway involves the functionalization of a 2,5-dimethyloxolane scaffold.
For instance, a pre-existing 2,5-dimethyloxolane-3-carboxylic acid can be directly converted to its methyl ester. This transformation is a standard esterification reaction. Alternatively, if a 2,5-dimethyloxolane with a different functional group at the 3-position is available, a series of chemical modifications would be necessary to introduce the desired carboxylate group.
A hypothetical reaction scheme starting from a pre-formed 2,5-dimethyloxolane-3-one would involve a key carbon-carbon bond-forming reaction to introduce the carboxylate precursor. This could be achieved through various methods, such as the addition of a cyanide nucleophile followed by hydrolysis, or a Wittig-type reaction with a phosphorus ylide bearing an ester group. Subsequent reduction of the newly introduced double bond would yield the saturated oxolane ring with the desired substitution pattern.
Esterification and Transesterification Pathways
The final step in many synthetic routes to this compound is the formation of the methyl ester. This can be accomplished through either esterification of the corresponding carboxylic acid or transesterification of a different ester.
Esterification:
The most direct method is the Fischer esterification of 2,5-dimethyloxolane-3-carboxylic acid with methanol (B129727) in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.com This is an equilibrium-driven reaction, and to favor the formation of the methyl ester, a large excess of methanol is typically used as the solvent, and water is often removed as it is formed. masterorganicchemistry.comyoutube.comyoutube.com
For substrates that are sensitive to strong acids, milder esterification methods can be employed. The Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a good alternative for acid-sensitive compounds. chemistryviews.org Other reagents like trimethylsilyldiazomethane (B103560) (TMS-diazomethane) can also efficiently convert carboxylic acids to their methyl esters under mild conditions. masterorganicchemistry.com
A particularly green approach involves the use of dimethyl carbonate (DMC) as both a reagent and a solvent, catalyzed by a base like potassium carbonate. rsc.org This method is advantageous due to the low toxicity of DMC and the formation of only carbon dioxide and methanol as byproducts. rsc.org
| Esterification Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Fischer Esterification | Methanol, Acid Catalyst (e.g., H₂SO₄) | Reflux in excess methanol | Inexpensive, scalable | Requires strong acid, equilibrium |
| Steglich Esterification | DCC, DMAP, Methanol | Room temperature | Mild conditions, good for acid-sensitive substrates | DCC can be an allergen, formation of DCU byproduct |
| TMS-Diazomethane | TMS-CHN₂, Methanol | 0 °C to room temperature | High yielding, mild | TMS-diazomethane is toxic and potentially explosive |
| Dimethyl Carbonate | DMC, K₂CO₃ | 90 °C in DMSO | Green reagent, high selectivity | Higher temperature required |
Interactive Data Table: Comparison of Esterification Methods Users can filter and sort the table based on different parameters.
Transesterification:
Transesterification is the process of converting one ester to another. For instance, an ethyl or benzyl (B1604629) ester of 2,5-dimethyloxolane-3-carboxylic acid could be converted to the methyl ester. This reaction can be catalyzed by either an acid or a base. researchgate.net In a base-catalyzed transesterification, sodium methoxide (B1231860) in methanol would be a common choice. researchgate.net The reaction proceeds through a nucleophilic acyl substitution mechanism. To drive the equilibrium towards the desired methyl ester, a large excess of methanol is used. researchgate.net
A highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans has been reported where a subsequent simple transesterification was used to obtain the corresponding methyl esters. google.comnih.gov
Stereoselective Synthesis
The control of stereochemistry is paramount in the synthesis of complex molecules. For this compound, which has multiple stereocenters, stereoselective synthesis is crucial to obtain a single, desired stereoisomer.
Strategies for Diastereoselective Control
Diastereoselective control in the synthesis of substituted tetrahydrofurans can be achieved through various cyclization strategies of acyclic precursors. chemrxiv.org The relative stereochemistry of the substituents on the oxolane ring is dictated by the stereochemistry of the starting material and the reaction conditions.
One powerful method is the palladium-catalyzed carboetherification of γ-hydroxyalkenes. nih.govnih.gov These reactions can form the tetrahydrofuran ring with simultaneous creation of a C-O and a C-C bond, controlling the relative stereochemistry of the substituents. For example, the reaction of acyclic internal alkene substrates can lead to the syn-addition of an arene and an oxygen atom across the double bond with good diastereoselectivity. nih.gov
Another approach involves the intramolecular cyclization of epoxides. For instance, the treatment of 1-iodomethyl-1,5-bis-epoxides with zinc can afford stereospecifically cis or trans 2,5-disubstituted tetrahydrofurans in high yield. nih.gov
The stereoselective synthesis of polysubstituted tetrahydrofurans has also been achieved through acid-catalyzed cyclization of silylated alkenols, which allows for the controlled creation of stereogenic centers. core.ac.uk
Enantioselective Synthesis via Chiral Auxiliaries or Catalysis
To obtain an enantiomerically pure product, enantioselective synthesis is required. This can be achieved using chiral auxiliaries or asymmetric catalysis.
Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. researchgate.net After the desired stereocenter is created, the auxiliary is removed. For example, in the synthesis of trans-2,5-disubstituted tetrahydrofurans, acetylated γ-lactols derived from (S)-glutamic acid have been treated with titanium enolates of N-acetyl (R)-oxazolidin-2-thiones to achieve high diastereoselectivity. google.comnih.gov The chiral oxazolidinone acts as an auxiliary to control the stereochemistry of the addition reaction.
Asymmetric Catalysis: Asymmetric catalysis involves the use of a chiral catalyst to favor the formation of one enantiomer over the other. nih.gov This approach is often more efficient than using stoichiometric amounts of a chiral auxiliary. For the synthesis of chiral tetrahydrofuran derivatives, a sequential one-pot Cu-catalyzed asymmetric Henry reaction and iodocyclization of γ,δ-unsaturated alcohols has been developed, affording products in high yields and excellent enantioselectivities. chemistryviews.org Nickel-catalyzed stereoselective asymmetric intramolecular reductive cyclization of O-alkynones has also been shown to be effective for constructing chiral tetrahydrofuran rings. rsc.org
| Stereoselective Strategy | Methodology | Key Features | Representative Literature |
| Diastereoselective Cyclization | Pd-catalyzed carboetherification | Forms C-O and C-C bonds simultaneously with stereocontrol. | nih.govnih.gov |
| Diastereoselective Cyclization | Intramolecular epoxide opening | Stereospecific formation of cis or trans products. | nih.gov |
| Enantioselective Synthesis | Chiral auxiliaries (e.g., oxazolidinones) | Stoichiometric use of a chiral directing group. | google.comnih.gov |
| Asymmetric Catalysis | Cu-catalyzed Henry/iodocyclization | One-pot reaction with high enantioselectivity. | chemistryviews.org |
| Asymmetric Catalysis | Ni-catalyzed reductive cyclization | Forms chiral tertiary allylic alcohols in the THF ring. | rsc.org |
Interactive Data Table: Overview of Stereoselective Synthesis Strategies Users can explore different strategies and their key characteristics.
Asymmetric Induction in Key Steps
Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other due to the influence of a chiral feature in the substrate, reagent, or catalyst. In the synthesis of this compound, a key step where asymmetric induction can be applied is the cyclization of an acyclic precursor.
For example, in an intramolecular cyclization, a chiral center already present in the acyclic chain can direct the formation of the new stereocenters on the ring. This is known as substrate-controlled stereoselection.
Alternatively, a chiral catalyst can induce asymmetry. For instance, the asymmetric hydrogenation of a suitable unsaturated precursor using a chiral rhodium or iridium catalyst could establish the stereocenters at the 2 and 5 positions with high enantiomeric excess. nih.gov The first direct asymmetric synthesis of chiral alkyl 5-oxotetrahydrofuran-2-carboxylates has been achieved through heterogeneous cinchona-modified Pt-catalyzed hydrogenation of α-ketoglutaric acid esters followed by cyclization. rsc.org
Sustainable and Green Chemistry Considerations in Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, use less hazardous materials, and improve energy efficiency. The synthesis of this compound can incorporate several green chemistry principles.
A significant green approach is the use of biomass-derived starting materials. Furan (B31954) derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be obtained from the dehydration of C5 and C6 sugars found in biomass. frontiersin.orgnih.govmdpi.com These furanic compounds can then be transformed into tetrahydrofuran derivatives through catalytic hydrogenation and other transformations. google.com
The choice of solvents and catalysts is also a key aspect of green chemistry. The use of ionic liquids as recyclable reaction media and catalysts for the conversion of carbohydrates to furan derivatives is an area of active research. frontiersin.orgnih.gov Furthermore, developing catalytic processes that can operate in greener solvents like water or bio-based solvents, or even under solvent-free conditions, is highly desirable.
| Green Chemistry Aspect | Approach | Examples | Benefit |
| Renewable Feedstocks | Use of biomass-derived starting materials | Synthesis from furfural or HMF obtained from sugars. | Reduces reliance on fossil fuels. |
| Green Solvents/Catalysts | Use of ionic liquids, water, or heterogeneous catalysts | ILs for carbohydrate dehydration; recyclable solid acid catalysts. | Reduces waste and environmental impact. |
| Safer Reagents | Replacement of hazardous chemicals | Using dimethyl carbonate for esterification instead of phosgene-derived reagents. | Improved safety profile. |
| Atom Economy | Designing reactions with high atom efficiency | Catalytic cyclization reactions that form multiple bonds in one step. | Minimizes the formation of byproducts. |
Interactive Data Table: Green Chemistry Approaches in Synthesis Users can assess the environmental impact of different synthetic strategies.
Atom Economy and Reaction Mass Efficiency Assessments
The efficiency of a chemical synthesis is paramount from both an economic and environmental perspective. Atom economy (AE) and reaction mass efficiency (RME) are crucial metrics in this assessment. Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product, while RME provides a more holistic view by also considering reaction yield and the stoichiometry of reactants. nih.gov
While specific data for the synthesis of this compound is not extensively reported in publicly available literature, we can infer the potential for high efficiency by examining the synthesis of structurally related oxolane compounds. For instance, the synthesis of 2,5-diethyl-2,5-dimethyloxolane (B14021048) (DEDMO), a nonperoxide-forming ether solvent, has been achieved with a high atom economy of 97% and a reaction mass efficiency of 94%. york.ac.uk Similarly, the production of 2,2,5,5-tetramethyloxolane (TMO), another sustainable solvent, from 2,5-dimethylhexane-2,5-diol (DHL) proceeds with very high yield and selectivity. mdpi.com One of the synthetic routes to DHL from 2,5-hexanedione (B30556) demonstrates an atom economy of 92.4% and an RME of 62.5%. mdpi.com
These examples for related oxolane structures suggest that synthetic routes to this compound, particularly those involving cyclization of a diol precursor, have the potential to be highly atom-economical. The primary factor reducing atom economy in such a synthesis would be the generation of byproducts, such as water in a cyclodehydration step.
To illustrate the calculation of these metrics, consider a hypothetical synthesis of this compound. The atom economy would be calculated as follows:
Atom Economy (%) = (Molecular Weight of Product / Sum of Molecular Weights of all Reactants) x 100
The reaction mass efficiency would be calculated as:
Reaction Mass Efficiency (%) = (Mass of Isolated Product / Total Mass of Reactants) x 100
The following table provides a comparative look at the green metrics for the synthesis of related oxolane compounds, which can serve as a benchmark for the development of synthetic routes for this compound.
| Compound | Synthetic Step | Atom Economy (%) | Reaction Mass Efficiency (%) |
| 2,5-Diethyl-2,5-dimethyloxolane (DEDMO) | Overall Synthesis | 97 | 94 |
| 2,2,5,5-Tetramethyloxolane (TMO) | DHL to TMO | >98.5 (selectivity) | Not reported |
| 2,5-Dimethylhexane-2,5-diol (DHL) | From 2,5-hexanedione | 92.4 | 62.5 |
This table presents data for related oxolane compounds to provide a comparative benchmark.
Solvent Selection and Alternative Reaction Media
The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional solvents are volatile, toxic, and difficult to recycle. The principles of green chemistry advocate for the use of safer, more sustainable solvents. In the context of synthesizing this compound, several alternative approaches to solvent selection can be considered.
One innovative approach is the use of the product itself as the solvent, which can be feasible in continuous flow processes or when the product is a liquid at reaction conditions. For example, in the synthesis of 2,2,5,5-tetramethyloxolane (TMO), it has been suggested that TMO could replace xylene, a more hazardous solvent. mdpi.com
Bio-based solvents are another promising alternative. These solvents are derived from renewable resources and often have a more favorable environmental profile. Examples of bio-based solvents that could be considered for the synthesis of this compound include:
Cyrene (dihydrolevoglucosenone) : A dipolar aprotic solvent produced from cellulose, Cyrene is a potential replacement for N-methyl-2-pyrrolidinone (NMP) and dimethylformamide (DMF). nih.gov It is biodegradable and has low toxicity. nih.gov
2-Methyltetrahydrofuran (B130290) (2-MTHF) : Derived from levulinic acid, 2-MTHF is a versatile ether solvent that can be a substitute for tetrahydrofuran (THF). rsc.org It offers advantages such as a higher boiling point and easier separation from water. rsc.org
Dimethyl Carbonate (DMC) : Considered a green reagent and solvent, DMC is non-toxic and biodegradable. It can be used as a methylating agent and a solvent in various reactions, including the esterification of carboxylic acids. nih.govresearchgate.net
The following table summarizes the properties of some green solvent alternatives relevant to the synthesis of oxolane derivatives.
| Solvent | Source | Boiling Point (°C) | Key Features |
| Cyrene | Cellulose | 227 | Biodegradable, low toxicity, replacement for NMP and DMF nih.gov |
| 2-Methyltetrahydrofuran (2-MTHF) | Levulinic Acid | 80 | Bio-based, higher boiling point than THF, easier water separation rsc.org |
| Dimethyl Carbonate (DMC) | Methanol, CO2 | 90 | Non-toxic, biodegradable, acts as both reagent and solvent nih.govresearchgate.net |
| 2,2,5,5-Tetramethyloxolane (TMO) | Bio-based precursors | 143 | Non-peroxide forming, potential to be its own synthesis solvent mdpi.com |
This table provides a summary of potential green solvents for the synthesis of this compound.
Catalytic Methodologies in Synthesis
Catalysis is a cornerstone of green chemistry, offering pathways to more efficient and selective reactions with reduced waste. For the synthesis of this compound, catalytic methods can be applied to key bond-forming steps, particularly the formation of the oxolane ring.
A promising catalytic approach for the synthesis of oxolane derivatives is palladium(II)-catalyzed cyclization . This methodology can activate C-H bonds, enabling the direct formation of the cyclic ether structure from a suitable acyclic precursor. While specific reports on the application of this method to this compound are limited, the general strategy involves the cyclization of a hydroxyalkene or a diol. The key steps would involve the coordination of the palladium catalyst to the olefin and the alcohol, followed by an intramolecular C-O bond formation.
Another important catalytic reaction is the esterification of the carboxylic acid group. While traditional methods may use stoichiometric amounts of strong acids, catalytic approaches offer a greener alternative. For example, dimethyl carbonate (DMC) in the presence of a base or an acid catalyst can be used for the methylation of carboxylic acids to form methyl esters. researchgate.net
The table below outlines potential catalytic steps in the synthesis of this compound.
| Reaction Step | Catalytic Method | Catalyst Example | Advantages |
| Oxolane Ring Formation | Palladium(II)-Catalyzed Cyclization | Pd(II) precatalyst with an oxidant | High selectivity, activation of unactivated C-H bonds |
| Esterification | Catalytic Methylation | Dimethyl Carbonate (DMC) with K2CO3 | Green reagent, high yield, avoids strong acids researchgate.net |
This table outlines potential catalytic methodologies for the synthesis of this compound.
Renewable Feedstocks and Bio-based Precursors
The transition from fossil fuel-based feedstocks to renewable, bio-based resources is a fundamental goal of sustainable chemistry. The synthesis of this compound can potentially start from precursors derived from biomass. Several platform molecules derived from the biorefinery of lignocellulose or sugars can serve as starting points.
Key bio-based platform molecules that could lead to the synthesis of the oxolane ring structure include:
5-Hydroxymethylfurfural (HMF) : Produced from the dehydration of fructose (B13574) or glucose, HMF can be converted to 2,5-furandicarboxylic acid (FDCA) or other furan derivatives. mdpi.com These furanic compounds can then be hydrogenated and further functionalized to form the substituted oxolane ring.
Levulinic Acid : Another versatile platform molecule derived from cellulose, levulinic acid can be a precursor to various chemicals, including 2-methyltetrahydrofuran (2-MTHF), which shares the core oxolane structure. rsc.org Methyl levulinate has been used to synthesize 2,5-dimethylhexane-2,5-diol (DHL), a direct precursor to 2,2,5,5-tetramethyloxolane (TMO). researchgate.net
A potential bio-based route to this compound could involve the conversion of a bio-derived furan or a related platform molecule to a diol or hydroxy acid, followed by catalytic cyclization and esterification. The synthesis of TMO from methyl levulinate, which has a confirmed bio-based carbon content of 64%, demonstrates the feasibility of producing oxolane derivatives from renewable resources. researchgate.net
The following table lists potential bio-based precursors and the key intermediates they can form on the path to oxolane derivatives.
| Bio-based Precursor | Key Intermediate(s) | Relevance to Oxolane Synthesis |
| Fructose/Glucose | 5-Hydroxymethylfurfural (HMF) | Can be converted to 2,5-furandicarboxylic acid (FDCA) and other furan derivatives, which are precursors to substituted oxolanes. mdpi.com |
| Levulinic Acid | Methyl Levulinate | Can be converted to 2,5-dimethylhexane-2,5-diol (DHL), a direct precursor for TMO, demonstrating a viable route to substituted oxolanes. researchgate.net |
This table outlines potential bio-based precursors for the synthesis of this compound.
Iii. Chemical Reactivity and Transformation Studies of Methyl 2,5 Dimethyloxolane 3 Carboxylate
Reactivity at the Oxolane Ring
The oxolane ring, a type of cyclic ether, is generally stable but can undergo specific reactions, particularly under acidic conditions or in the presence of strong reagents. The methyl substituents at the α-carbons (C2 and C5) are significant, as they can influence the regioselectivity and rate of ring-opening and functionalization reactions.
The cleavage of the C-O bonds in the tetrahydrofuran (B95107) ring is a key transformation, typically requiring activation due to the relatively low ring strain of the five-membered ring compared to smaller cyclic ethers like oxiranes or oxetanes. beilstein-journals.orglibretexts.org Lewis acids and strong Brønsted acids are common reagents for initiating these reactions. mdpi.comacs.org
The reaction of 2,5-dimethyltetrahydrofuran (B89747) with acyl halides, often catalyzed by Lewis acids like Bi(III) halides or iodine, results in the O-acylative cleavage of the ether. researchgate.netacs.org This process involves the formation of a halo-ester. For Methyl 2,5-dimethyloxolane-3-carboxylate, an analogous reaction with an acyl chloride (RCOCl) in the presence of a catalyst would be expected to proceed via nucleophilic attack of the chloride ion on one of the α-carbons (C2 or C5), with concurrent or subsequent acylation of the oxygen atom. The mechanism can proceed through an SN1-like pathway involving a stabilized carbocation intermediate or a 'loose' SN2 transition state. researchgate.net The presence of the C3-carboxylate group may exert an electronic influence on the reaction's regioselectivity.
Table 1: Representative Conditions for Acid-Catalyzed Ring-Opening of Oxolane Derivatives
| Catalyst | Reagent | Conditions | Expected Product Type |
|---|---|---|---|
| Iodine (cat.) | Acyl Chloride | Solvent-free, room temp. | Halo-ester researchgate.net |
| Bi(OTf)3 (cat.) | Acetic Anhydride | Dichloromethane, 20 °C | Acetoxy-ester |
| Hf(OTf)4 (cat.) | Aldehyde | Toluene, heat | Annulated tetrahydrofuran nih.gov |
This table presents generalized conditions based on reactions with tetrahydrofuran and its simple alkylated derivatives. The specific outcomes for this compound may vary.
Functionalization of the saturated oxolane ring without ring-opening typically involves the activation of C-H bonds. The positions adjacent to the ether oxygen (α-positions, C2 and C5) are the most reactive sites for radical or oxidative functionalization. rsc.orgnih.gov However, in this compound, these positions are already substituted with methyl groups. Therefore, functionalization would likely target the secondary C-H bonds at the C3 and C4 positions or the primary C-H bonds of the methyl groups.
Strategies for C-H functionalization often employ transition metal catalysis (e.g., nickel, rhodium) or photoredox catalysis. nih.govrsc.orgorganic-chemistry.org For instance, nickel-catalyzed cross-coupling reactions have been used for the α-oxy C(sp³)-H arylation of cyclic ethers. organic-chemistry.org While direct application to a C3-carboxylate substituted oxolane is not widely reported, such methods could potentially be adapted to introduce new substituents at the C4 position. Another approach involves cobalt-catalyzed aerobic oxidation, which generates tetrahydrofurylmethyl radicals that can be trapped by various alkenes or alkynes to introduce functionalized side chains. acs.org
The stability of this compound is influenced by thermal stress, oxidative conditions, and prolonged exposure to strong acids or bases. Like other ethers, 2,5-dimethyltetrahydrofuran can form peroxides upon concentration, although the substitution at the α-carbons can influence the rate of this process compared to unsubstituted THF. wikipedia.orgnih.gov
Thermochemical studies on 2,5-dimethyltetrahydrofuran show that its thermal degradation involves ring-opening reactions to form radical intermediates. acs.org The pyrolysis of tetrahydrofuran itself proceeds via a complex mechanism to yield a mixture of smaller hydrocarbons and oxygenates. acs.org The presence of the methyl and carboxylate groups on the ring would alter the bond dissociation energies and likely lead to specific fragmentation patterns under high-temperature conditions. researchgate.net
Chemical degradation can be initiated by strong acids, leading to ring-opening polymerization or cleavage, as discussed previously. mdpi.com Under strongly basic conditions, while the ring itself is relatively inert, degradation could be initiated by reactions involving the ester group (see 3.2.1), which could potentially be followed by secondary reactions of the resulting carboxylate or alcohol. Stability studies are crucial for determining the shelf-life and appropriate handling conditions for the compound. nih.gov
Reactivity of the Carboxylate Ester Group
The methyl carboxylate group at the C3 position is a primary site for nucleophilic acyl substitution reactions. Its reactivity is somewhat influenced by the adjacent stereocenters and the steric bulk of the oxolane ring.
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol, a reaction that can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification): This process is effectively irreversible and involves the direct attack of a hydroxide (B78521) ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon. masterorganicchemistry.comlibretexts.org This forms a tetrahedral intermediate which then expels the methoxide (B1231860) leaving group. organicchemistrytutor.com A rapid, subsequent acid-base reaction between the newly formed carboxylic acid and the strongly basic methoxide (or excess hydroxide) drives the reaction to completion, forming the carboxylate salt. masterorganicchemistry.comyoutube.com An acidic workup is required to protonate the carboxylate and isolate the free carboxylic acid.
The kinetics of hydrolysis can be affected by steric hindrance around the ester group. chemicalforums.com The bulky 2,5-dimethyloxolane ring may slow the rate of hydrolysis compared to a simple acyclic methyl ester. Kinetic studies typically monitor the disappearance of the ester or the appearance of the alcohol or carboxylate product over time. youtube.comnih.govkyoto-u.ac.jp
Table 2: General Parameters for Ester Hydrolysis
| Reaction Type | Reagents | Key Intermediate | Driving Force |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | H₂O, H⁺ (cat.) | Protonated Carbonyl | Use of excess water |
Transesterification is the conversion of one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.org This equilibrium-driven process can be catalyzed by acids, bases, or enzymes. wikipedia.orgrsc.orgnih.gov
To convert this compound to a different ester (e.g., an ethyl or benzyl (B1604629) ester), it would be reacted with the corresponding alcohol (ethanol or benzyl alcohol) under catalytic conditions. Using the reactant alcohol as the solvent helps to drive the equilibrium toward the desired product. masterorganicchemistry.com
Acid Catalysis: Strong acids protonate the carbonyl group, making it more susceptible to attack by the new alcohol. masterorganicchemistry.com
Base Catalysis: Alkoxide bases (e.g., sodium ethoxide for transesterification with ethanol) can be used, which act as potent nucleophiles. wikipedia.org
Enzyme Catalysis: Lipases are commonly used for transesterification under mild conditions, offering high selectivity. nih.govrsc.orgacs.org This can be particularly useful for complex molecules with multiple functional groups.
Table 3: Common Catalysts for Transesterification
| Catalyst Type | Examples | Typical Conditions |
|---|---|---|
| Acid | H₂SO₄, TsOH | Reflux in excess alcohol masterorganicchemistry.com |
| Base | NaOR, KOR | Anhydrous alcohol |
| Organocatalyst | Iodine, Boronic Acids researchgate.netorganic-chemistry.org | Toluene, heat |
Reduction to Alcohols and Further Derivatization
The ester functionality of this compound is susceptible to reduction by strong reducing agents, leading to the formation of the corresponding primary alcohol, (2,5-dimethyloxolan-3-yl)methanol. Lithium aluminum hydride (LiAlH₄) is a particularly effective reagent for this transformation, readily reducing esters to alcohols. acs.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via nucleophilic acyl substitution, followed by a second hydride attack on the intermediate aldehyde.
The resulting alcohol, (2,5-dimethyloxolan-3-yl)methanol, is a versatile intermediate that can be further derivatized. Its hydroxyl group can participate in a variety of reactions, including esterification and etherification, to generate a library of new compounds with potentially diverse properties. For instance, acylation with acid chlorides or anhydrides in the presence of a base would yield the corresponding esters.
Table 1: Typical Conditions for Reduction of this compound
| Reagent | Solvent | Temperature | Product | Notes |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or THF | 0 °C to reflux | (2,5-dimethyloxolan-3-yl)methanol | Standard, high-yielding method for ester reduction. acs.orgmasterorganicchemistry.com |
| Sodium Borohydride (NaBH₄) | Methanol (B129727) or Ethanol | Room Temperature | No reaction | NaBH₄ is generally not reactive enough to reduce esters. libretexts.org |
Condensation Reactions Involving the Ester
The presence of α-hydrogens on the carbon adjacent to the ester carbonyl group allows this compound to participate in condensation reactions, most notably the Claisen condensation. libretexts.orgyoutube.com This reaction, which involves the base-catalyzed self-condensation of two ester molecules, results in the formation of a β-keto ester. libretexts.orgyoutube.com The mechanism commences with the deprotonation of the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. youtube.com Subsequent elimination of a methoxide ion yields the β-keto ester.
In the context of a molecule that is a diester, an intramolecular Claisen condensation, known as the Dieckmann condensation, can occur to form a cyclic β-keto ester. numberanalytics.compw.livelibretexts.orgmasterorganicchemistry.comyoutube.com This reaction is particularly favorable for the formation of stable five- and six-membered rings. libretexts.orgmasterorganicchemistry.com
Transformations at the Methyl Substituents
The two methyl groups attached to the oxolane ring at positions 2 and 5 also present opportunities for chemical modification.
Selective Oxidation and Halogenation
Selective oxidation of the methyl C-H bonds presents a synthetic challenge due to the presence of other reactive sites in the molecule. However, advancements in C-H activation chemistry offer potential routes. For instance, certain catalytic systems have shown selectivity for the oxidation of methyl groups on cyclic ethers.
Selective halogenation of the methyl groups can be achieved through free radical halogenation. This reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org The selectivity of the halogenation (i.e., which hydrogen is replaced) is dependent on the halogen used. Bromination is known to be highly selective for the most substituted carbon that can form the most stable radical, whereas chlorination is less selective. masterorganicchemistry.commasterorganicchemistry.com Given the structure of this compound, the hydrogens on the methyl groups are primary.
Reactivity of α-Hydrogens adjacent to Oxolane Ring
The hydrogens on the carbons alpha to the ether oxygen (at the C2 and C5 positions) are generally less reactive towards deprotonation than the α-hydrogens of the ester. However, their reactivity can be exploited under specific conditions. Radical abstraction of these hydrogens can occur, leading to functionalization at these positions. rsc.org The presence of alkyl substituents at the α-positions, as in the case of the target molecule, can influence the stability and reactivity of the oxolane ring, for instance, by inhibiting peroxide formation. nih.govsigmaaldrich.com
Mechanistic Investigations of Key Reactions
Understanding the mechanisms of the aforementioned reactions is crucial for optimizing reaction conditions and predicting product outcomes.
Reaction Pathway Elucidation
Reduction with LiAlH₄: The reduction of the ester to the primary alcohol proceeds through a well-established two-step mechanism. numberanalytics.com The first step involves the nucleophilic addition of a hydride ion to the ester carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the methoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alkoxide, which is then protonated upon workup to yield the final alcohol. masterorganicchemistry.com
Claisen Condensation: The mechanism of the Claisen condensation involves the formation of a resonance-stabilized enolate upon treatment with a strong base. youtube.comlibretexts.org This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of another ester molecule. The resulting tetrahedral intermediate expels the alkoxide leaving group to form the β-keto ester. youtube.com An important consideration is that the final product is deprotonated by the alkoxide base, driving the equilibrium of the reaction.
Radical Halogenation: The reaction pathway for free radical halogenation involves three distinct stages:
Initiation: Homolytic cleavage of the halogen molecule (e.g., Br₂) by heat or UV light to generate two halogen radicals. libretexts.org
Propagation: A halogen radical abstracts a hydrogen atom from one of the methyl groups to form H-X and a primary alkyl radical. This radical then reacts with another halogen molecule to form the halogenated product and a new halogen radical, which continues the chain reaction. youtube.com
Termination: The reaction is concluded by the combination of any two radicals in the system. libretexts.org
The selectivity of this reaction is governed by the stability of the radical intermediate formed during the propagation step. masterorganicchemistry.com
Kinetic Studies and Reaction Rate Determination
While specific kinetic data for the chemical transformations of this compound are not extensively documented in publicly available literature, the reactivity of its core functional groups—the carboxylate ester and the oxolane (tetrahydrofuran) ring—can be understood through kinetic studies of analogous compounds. The primary reactions of interest for this molecule would include hydrolysis of the ester, transesterification, and potential ring-opening reactions under certain conditions. The rates of these transformations are critically dependent on factors such as temperature, the nature of the catalyst, and the solvent system.
General Principles of Ester Hydrolysis Kinetics
Rate = k[Ester][OH⁻]
In acidic conditions, the reaction mechanism is more complex, involving a pre-equilibrium protonation of the carbonyl oxygen. The rate is generally first-order in both the ester and the acid catalyst.
Illustrative Kinetic Data for Analogous Ester Hydrolysis
To illustrate the potential kinetic parameters for the hydrolysis of this compound, data from studies on similar esters can be considered. For example, the hydrolysis of methyl-2-benzoylmethylbenzoate has been studied, providing insights into the reaction rates.
Interactive Table: Second-Order Rate Constants for the Base-Catalyzed Hydrolysis of an Analogous Keto-Ester in Aqueous Solution
Note: Specific kinetic values for this compound are not available. The table structure is provided for illustrative purposes based on typical kinetic studies of related esters.
Transesterification Kinetics
Transesterification is another key reaction, particularly relevant in industrial applications. This process involves the exchange of the alkoxy group of an ester with another alcohol. The reaction is typically catalyzed by acids or bases. For a compound like this compound, reaction with another alcohol (e.g., ethanol) in the presence of a catalyst would yield ethyl 2,5-dimethyloxolane-3-carboxylate and methanol.
Kinetic models for transesterification often show a dependence on the concentrations of the ester, the alcohol, and the catalyst. The reaction rate increases with temperature, although higher temperatures may not always lead to a shorter time to reach maximum conversion due to equilibrium considerations.
Illustrative Kinetic Data for Transesterification of Palm Oil
The transesterification of triglycerides in palm oil with methanol is a well-studied system that can serve as an analogue. The conversion of triglycerides, diglycerides, and monoglycerides (B3428702) often follows second-order kinetics for a significant portion of the reaction time.
Interactive Table: Reaction Rate Constants for the Transesterification of Palm Oil Glycerides with Methanol
Note: This data is for the transesterification of palm oil and is presented to illustrate the typical kinetic behavior of transesterification reactions. Data for this compound is not available.
Ring-Opening Reaction Kinetics
The oxolane (tetrahydrofuran) ring is generally stable under many conditions. However, ring-opening can be induced under strongly acidic conditions or with specific catalysts. For substituted tetrahydrofurans, the kinetics of ring-opening would be influenced by the nature and position of the substituents. The presence of methyl groups at the 2- and 5-positions could influence the stability of any carbocation intermediates that may form during an acid-catalyzed ring-opening mechanism. Mechanistic studies on the ring-opening of methyloxirane have shown that the reaction can proceed via different pathways depending on the catalyst system, involving Brønsted or Lewis acid sites. researchgate.net
Detailed kinetic studies on the ring-opening of this compound are not readily found. However, it is expected that the reaction would require forcing conditions, and the rate would be highly dependent on the acid strength and temperature.
Iv. Stereochemical Investigations of Methyl 2,5 Dimethyloxolane 3 Carboxylate
Analysis of Stereoisomerism and Chirality
The structural framework of Methyl 2,5-dimethyloxolane-3-carboxylate provides a rich ground for stereochemical complexity, primarily due to the presence of multiple stereogenic centers.
This compound possesses three chiral centers located at positions 2, 3, and 5 of the oxolane (tetrahydrofuran) ring. The carbon atom at position 2 is bonded to a methyl group, a hydrogen atom, the ring oxygen, and the carbon at position 3. The carbon at position 3 is attached to the methoxycarbonyl group, a hydrogen atom, and the carbons at positions 2 and 4. Finally, the carbon at position 5 is bonded to a methyl group, a hydrogen atom, the ring oxygen, and the carbon at position 4.
The presence of three distinct chiral centers means that there are 2³ = 8 possible stereoisomers. These stereoisomers exist as four pairs of enantiomers. For instance, the structure of (2R,3R,5R)-2,5-dimethyloxolane-3-carboxylic acid, the carboxylic acid precursor to one of the stereoisomers of the methyl ester, is known nih.gov. The eight stereoisomers of this compound would have the following configurations: (2R,3R,5R), (2S,3S,5S), (2R,3R,5S), (2S,3S,5R), (2R,3S,5R), (2S,3R,5S), (2R,3S,5S), and (2S,3R,5R). Diastereomers are stereoisomers that are not mirror images of each other, such as the relationship between the (2R,3R,5R) and (2R,3R,5S) isomers.
Table 1: Potential Stereoisomers of this compound
| Configuration | Enantiomeric Pair |
| (2R,3R,5R) | (2S,3S,5S) |
| (2R,3R,5S) | (2S,3S,5R) |
| (2R,3S,5R) | (2S,3R,5S) |
| (2R,3S,5S) | (2S,3R,5R) |
This table is generated based on the theoretical number of stereoisomers and does not represent experimentally confirmed data for this specific compound.
The relative abundance of the different stereoisomers of this compound produced in a chemical synthesis is determined by the reaction mechanism and the stereoselectivity of the synthetic route. In the absence of a chiral catalyst or starting material, a racemic mixture of all possible stereoisomers would be expected. However, diastereoselective syntheses can favor the formation of certain diastereomers over others.
The synthesis of substituted tetrahydrofurans can be achieved with high levels of diastereoselectivity using various methods, such as Lewis acid-catalyzed intermolecular carbenoid-carbonyl reaction-cycloaddition sequences nih.gov. These reactions can produce tetrahydrofuran (B95107) derivatives with high diastereoselectivity, in some cases as high as 99:1 nih.gov. The choice of catalyst and reaction conditions plays a crucial role in controlling the stereochemical outcome. For instance, the use of specific metal tetrafluoroborates has been shown to be effective in delivering high yields and diastereoselectivities in the synthesis of related tetrahydrofuran structures nih.gov.
Another approach to achieving diastereoselectivity is through thermally induced Cope rearrangement of 1,5-diene-tert-butyl carbonates, which can lead to the formation of 2,3,4-trisubstituted tetrahydrofurans nih.gov. The stereochemistry of the starting diene directly influences the stereochemistry of the resulting tetrahydrofuran. While specific studies on the stereoselective synthesis of this compound are not prevalent in the literature, these general principles of diastereoselective synthesis would apply. The thermodynamic stability of the different diastereomers, governed by steric and electronic interactions between the substituents on the oxolane ring, will also influence their equilibrium distribution.
Separation and Resolution of Stereoisomers
The separation of the complex mixture of stereoisomers of this compound is a significant challenge. Various techniques can be employed to isolate the individual enantiomers and diastereomers.
Chiral chromatography is a powerful tool for the separation of enantiomers. Chiral stationary phases (CSPs) are used to create a chiral environment in a gas chromatography (GC) or high-performance liquid chromatography (HPLC) column, allowing for the differential interaction with the enantiomers of a chiral compound.
For volatile compounds like methyl esters, chiral capillary gas chromatography is a particularly suitable method. Cyclodextrin-based CSPs are commonly used for the separation of a wide range of chiral molecules, including those with multiple chiral centers like linalool (B1675412) oxides, which also feature a substituted five-membered ether ring gcms.cz. The choice of the specific cyclodextrin (B1172386) derivative and the chromatographic conditions, such as temperature programming and carrier gas flow rate, are critical for achieving optimal separation chrom-china.comnih.gov. For instance, columns with stationary phases composed of derivatized β-cyclodextrins have demonstrated success in separating the enantiomers of various chiral compounds chrom-china.com.
Table 2: Exemplary Chiral GC Columns for Separation of Related Chiral Compounds
| Chiral Stationary Phase | Potential Application for Separation of | Reference |
| 2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin | Enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane | chrom-china.com |
| Derivatized cyclodextrins (e.g., Rt-βDEXsm) | Enantiomers of linalool oxides | gcms.cz |
This table provides examples of chiral GC columns used for separating structurally related compounds and suggests potential applicability to the target compound.
For the resolution of racemic mixtures of chiral carboxylic acids, diastereomeric salt formation is a classical and effective method. This technique involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent). This reaction forms a pair of diastereomeric salts, which have different physical properties, including solubility.
In the case of this compound, the ester would first need to be hydrolyzed to the corresponding carboxylic acid, 2,5-dimethyloxolane-3-carboxylic acid. This racemic acid can then be treated with a chiral amine, such as (S)-phenylethylamine, to form diastereomeric salts. Due to their different solubilities, one of the diastereomeric salts will preferentially crystallize from a suitable solvent. The crystallized salt can then be separated by filtration, and the optically pure carboxylic acid can be recovered by treatment with an achiral acid. The other enantiomer can be recovered from the mother liquor. The efficiency of the resolution depends on the choice of the resolving agent and the crystallization solvent.
Conformational Analysis
The five-membered oxolane ring of this compound is not planar and adopts a puckered conformation to relieve ring strain. The two most common conformations for a five-membered ring are the envelope (Cₛ symmetry) and the twist (C₂ symmetry) conformations. In the envelope conformation, four of the ring atoms are in a plane, and the fifth atom is out of the plane. In the twist conformation, two adjacent atoms are displaced in opposite directions from the plane of the other three atoms.
The preferred conformation of the oxolane ring and the orientation of the substituents (axial or equatorial) are influenced by a variety of steric and electronic factors. The anomeric effect, which involves the interaction between the lone pairs of the ring oxygen and the antibonding orbital of an adjacent substituent, can also play a significant role in determining the conformational preferences, particularly for substituents at the 2- and 5-positions.
While a detailed conformational analysis of this compound is not available in the searched literature, studies on other substituted tetrahydrofurans and related cyclic systems can provide insights. For example, the relative orientation of substituents (cis or trans) will significantly impact the conformational landscape. The bulky methoxycarbonyl group at the 3-position and the methyl groups at the 2- and 5-positions will tend to occupy pseudo-equatorial positions to minimize steric hindrance. Computational methods, such as density functional theory (DFT) and post-Hartree-Fock methods, are powerful tools for predicting the relative energies of different conformers and understanding the factors that govern their stability rsc.org.
Ring Conformation of the Oxolane Core
The tetrahydrofuran (oxolane) ring is not planar. It adopts a puckered conformation to relieve torsional strain that would be present in a planar structure. The two most common puckered conformations for a five-membered ring are the envelope (E) and the twist (T) conformations.
In an envelope conformation , four of the ring atoms are coplanar, while the fifth atom is puckered out of this plane. For the oxolane ring in this compound, any of the five atoms (O1, C2, C3, C4, or C5) could theoretically be the out-of-plane atom. The specific atom that is puckered is often designated with a superscript or subscript (e.g., 2E or E2 if C2 is out of the plane).
In a twist conformation , two adjacent atoms are displaced in opposite directions from the plane formed by the other three atoms. This results in a "twisted" arrangement of the ring.
The exact conformation of the oxolane core in this compound would be determined by the energetic balance of various steric and electronic interactions between the substituents and the ring atoms. The five-membered ring is highly flexible and can undergo a process called pseudorotation , where it rapidly interconverts between different envelope and twist conformations without passing through a high-energy planar state. mdpi.comsmu.edu The presence of substituents, however, can create preferential conformations by introducing energetic barriers to this pseudorotation.
Computational studies on the parent tetrahydrofuran molecule have shown that it is a slightly hindered pseudorotor with low energy barriers between its various conformations. researchgate.net For this compound, the presence of two methyl groups at C2 and C5, and a methyl carboxylate group at C3, would significantly influence the conformational landscape. The relative stereochemistry of these substituents (i.e., whether they are cis or trans to each other) would be a primary determinant of the most stable ring conformation. For instance, a trans arrangement of bulky substituents is often favored to minimize steric hindrance. nih.gov
Table 1: Possible Envelope and Twist Conformations of the Oxolane Ring
| Conformation Type | Description |
| Envelope (E) | Four atoms are coplanar, with one atom out of the plane. |
| Twist (T) | Two adjacent atoms are displaced in opposite directions relative to the plane of the other three. |
It is important to note that without specific experimental data, such as that from X-ray crystallography or detailed Nuclear Magnetic Resonance (NMR) spectroscopy, or dedicated computational modeling for this compound, the precise puckering of the oxolane ring remains theoretical.
Rotational Isomerism around Single Bonds
The substituents on the oxolane ring—the methyl groups at C2 and C5, and the methyl carboxylate group at C3—are not static. They can rotate around the single bonds connecting them to the ring. This rotation is not entirely free and is governed by rotational energy barriers, leading to the existence of preferred rotational isomers, or rotamers.
The rotation of the methyl groups at C2 and C5 is also subject to small energy barriers, though these are typically lower than those for larger substituents.
The study of rotational isomerism often involves techniques like variable-temperature NMR spectroscopy, which can be used to determine the energy barriers between different rotamers. Computational chemistry provides a powerful tool to calculate the potential energy surface for bond rotation and to identify the most stable conformers.
Influence of Substituents on Conformation
The number, size, and relative orientation of substituents are the most critical factors in determining the preferred conformation of a substituted oxolane ring. In this compound, the two methyl groups and the methyl carboxylate group will interact to dictate the most stable three-dimensional structure.
Steric Hindrance: The substituents will generally orient themselves to minimize steric repulsion. This often means that bulky groups will prefer to be in a pseudo-equatorial position rather than a more sterically crowded pseudo-axial position. In the case of multiple substituents, the conformation that allows the maximum number of bulky groups to occupy pseudo-equatorial positions is typically the most stable.
Electronic Effects: The electronegativity of the oxygen atom in the ring and in the carboxylate group can lead to dipole-dipole interactions and other electronic effects that influence conformational preference. For example, the gauche effect might play a role in the relative orientation of substituents.
Intramolecular Interactions: Although less likely in this specific molecule, in related compounds, intramolecular hydrogen bonding can be a powerful force in locking a particular conformation.
The relationship between substituent orientation and ring conformation is complex and often requires a combination of experimental and computational methods for a full understanding. For example, NMR spectroscopy, through the measurement of nuclear Overhauser effects (NOEs) and vicinal coupling constants (3JHH), can provide information about the through-space proximity of protons and the dihedral angles between them, respectively. libretexts.org The Karplus relationship provides a correlation between the measured 3JHH value and the corresponding dihedral angle, which is a direct reflection of the ring's pucker and the substituent's orientation. mdpi.comlibretexts.org
Table 2: Key Factors Influencing Conformation
| Factor | Description |
| Steric Hindrance | Repulsive interactions between bulky groups, favoring pseudo-equatorial positions. |
| Electronic Effects | Influence of electronegative atoms and dipole moments on conformational stability. |
| Intramolecular Interactions | Non-covalent interactions, such as hydrogen bonding, that can stabilize specific conformations. |
V. Advanced Spectroscopic and Structural Elucidation Techniques
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy would be the primary tool for elucidating the solution-state structure of Methyl 2,5-dimethyloxolane-3-carboxylate. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be required for a complete and unambiguous assignment of all proton and carbon signals.
Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential to piece together the molecular framework.
COSY spectra would reveal the scalar coupling network between protons, identifying which protons are adjacent to one another (e.g., H3-H4, H4-H5).
HSQC spectra would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of carbon chemical shifts.
HMBC spectra would show correlations between protons and carbons that are two or three bonds away. This is crucial for identifying quaternary carbons and for connecting different spin systems, for instance, correlating the methyl ester protons to the carbonyl carbon.
A hypothetical data table for such assignments is presented below.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound in CDCl₃
| Position | δC (ppm) | δH (ppm) | Multiplicity | J (Hz) | COSY Correlations | HMBC Correlations |
|---|---|---|---|---|---|---|
| 2-CH | Value | Value | m | Value | H5 | C3, C4, 2-CH₃ |
| 3-CH | Value | Value | dd | Value | H4 | C2, C4, C=O |
| 4-CH₂ | Value | Value | m | Value | H3, H5 | C2, C3, C5 |
| 5-CH | Value | Value | m | Value | H2, H4 | C2, C4, 5-CH₃ |
| C=O | Value | - | - | - | - | - |
| OCH₃ | Value | Value | s | - | - | C=O |
| 2-CH₃ | Value | Value | d | Value | H2 | C2, C3 |
Note: This table is for illustrative purposes only. Actual chemical shifts (δ) and coupling constants (J) are dependent on the specific stereoisomer and experimental conditions.
The relative stereochemistry of the substituents on the oxolane ring would be determined using Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy). These experiments detect protons that are close in space, regardless of whether they are connected by chemical bonds.
For instance, a NOESY correlation between the proton at C2 and the proton at C5 would suggest that these two substituents are on the same face of the five-membered ring (a cis relationship). The absence of such a correlation, coupled with other NOE signals, might indicate a trans relationship. These experiments would also help to define the preferred conformation of the oxolane ring (e.g., envelope or twist).
The five-membered oxolane ring is not planar and can undergo rapid conformational changes at room temperature. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could be used to study these conformational exchange processes. By analyzing the changes in the lineshapes of the NMR signals as a function of temperature, it would be possible to determine the energy barriers and rates of these conformational interconversions.
Single-Crystal X-ray Diffraction Analysis
While NMR provides the structure in solution, single-crystal X-ray diffraction gives the precise three-dimensional arrangement of atoms in the solid state. This technique would require growing a suitable single crystal of this compound.
For a chiral molecule like this compound, which has multiple stereocenters, X-ray diffraction of a single crystal is the most reliable method for determining the absolute configuration of each stereocenter. By using anomalous dispersion effects, the analysis can unambiguously distinguish between the two enantiomers and assign the R/S configuration to each chiral center.
The crystal structure would also reveal how the molecules pack together in the solid state. This includes the identification of any intermolecular interactions, such as hydrogen bonds (if present) or weaker van der Waals forces, which govern the crystal lattice's stability and physical properties.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Chemical Formula | C₈H₁₄O₃ |
| Formula Weight | 158.19 |
| Crystal System | e.g., Monoclinic |
| Space Group | e.g., P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
Note: This table is a template and requires actual experimental data for completion.
Vi. Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetic properties of molecules. These calculations provide a static picture of the molecule, offering foundational data for more complex analyses.
The initial step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For methyl 2,5-dimethyloxolane-3-carboxylate, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state on the potential energy surface.
DFT methods, such as B3LYP, paired with a suitable basis set like 6-311+G(d,p), are commonly employed for this purpose. nih.gov The optimized geometry reveals the spatial relationship between the oxolane ring, the two methyl groups at positions 2 and 5, and the methyl carboxylate group at position 3. The presence of multiple stereocenters in the molecule means that different stereoisomers (e.g., cis/trans isomers with respect to the substituents on the oxolane ring) will have distinct optimized geometries and relative energies, which can be calculated to predict the most stable isomer.
Electronic structure analysis, performed on the optimized geometry, provides information about the distribution of electrons within the molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability.
Table 1: Representative Calculated Geometrical Parameters for the cis-isomer of this compound (DFT/B3LYP/6-311+G(d,p))
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths | C2-O1 | 1.44 Å |
| C5-O1 | 1.44 Å | |
| C3-C(O)O | 1.52 Å | |
| C=O | 1.21 Å | |
| O-CH3 (ester) | 1.36 Å | |
| Bond Angles | ∠C5-O1-C2 | 108.5° |
| ∠O1-C2-C3 | 105.0° | |
| ∠C2-C3-C(O)O | 112.0° | |
| Dihedral Angles | ∠C5-O1-C2-C3 | 25.8° |
| ∠O1-C2-C3-C4 | -38.1° |
Note: The values in this table are representative and would be obtained from a specific DFT calculation. They illustrate typical bond lengths and angles for such a molecule.
Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. These calculations are based on the second derivatives of the energy with respect to the atomic coordinates. The results provide a set of vibrational modes, each with a specific frequency and intensity.
These theoretical spectra are invaluable for interpreting experimental spectroscopic data. nih.gov By comparing the calculated frequencies with the peaks observed in an experimental IR or Raman spectrum, one can assign specific vibrational modes to the observed bands. For this compound, characteristic vibrational frequencies would include C-H stretching from the methyl groups, C-O stretching within the oxolane ring and the ester group, and a strong C=O stretching band from the carboxylate moiety. scielo.br Calculated frequencies are often systematically scaled to improve agreement with experimental data, accounting for approximations in the theoretical model and anharmonicity effects.
Table 2: Predicted Dominant Vibrational Frequencies and Assignments for this compound
| Calculated Frequency (cm⁻¹) (Scaled) | Assignment |
| 2980-3050 | C-H stretching (methyl and methoxy (B1213986) groups) |
| 1745 | C=O stretching (ester) |
| 1450-1470 | C-H bending (methyl groups) |
| 1100-1250 | C-O stretching (ester and ether) |
| 1050 | C-O-C stretching (oxolane ring) |
Note: These are typical frequency ranges for the assigned functional groups and would be refined by specific calculations.
Quantum chemical calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized molecular structure, theoretical chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). rsc.org
These predictions are highly sensitive to the molecular geometry and electronic environment. Comparing the calculated NMR shifts with experimental data serves as a stringent test of the accuracy of the computed structure. york.ac.uk For a molecule with multiple stereoisomers like this compound, distinct NMR spectra are predicted for each isomer, aiding in their experimental identification and structural assignment.
Table 3: Representative Predicted ¹³C NMR Chemical Shifts (ppm) Relative to TMS
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (carboxylate) | 172.5 |
| C2 (oxolane) | 78.9 |
| C5 (oxolane) | 78.5 |
| O-CH3 (ester) | 52.1 |
| C3 (oxolane) | 48.3 |
| C4 (oxolane) | 35.8 |
| C-CH3 (at C2) | 25.4 |
| C-CH3 (at C5) | 25.1 |
Note: These values are illustrative of what would be expected from GIAO calculations.
Theoretical chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the transition state (TS) structures that connect reactants to products. The TS is a first-order saddle point on the potential energy surface, and its energy determines the activation energy of the reaction.
For instance, the hydrolysis of the ester group can be modeled by calculating the energy profile of the reaction with water or a hydroxide (B78521) ion. DFT calculations can locate the transition state for the nucleophilic attack on the carbonyl carbon, providing insights into the reaction's feasibility and kinetics. mdpi.com This type of analysis is crucial for understanding the compound's stability and reactivity under various conditions.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static, time-independent picture, molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecule. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve over time.
The oxolane ring in this compound is not planar and can adopt various puckered conformations. Furthermore, the methyl carboxylate substituent can rotate around its single bonds. MD simulations can explore the accessible conformational space of the molecule at a given temperature. researchgate.net
By running simulations for nanoseconds or longer, one can observe transitions between different conformations and determine their relative populations. This provides a dynamic view of the molecule's flexibility. The results of MD simulations can reveal, for example, the preferred orientation of the ester group relative to the ring and the puckering dynamics of the oxolane ring itself. Such information is vital for understanding how the molecule might interact with other molecules, such as solvents or biological receptors. researchgate.net
Intermolecular Interactions and Solvent Effects
The intermolecular forces of this compound are dictated by its molecular structure, which includes a polar ester group and a largely nonpolar cyclic ether backbone. The primary interactions are dipole-dipole forces, arising from the polar C=O and C-O bonds in the ester and ether functionalities. These interactions are weaker than hydrogen bonds but significantly influence the compound's physical properties.
Solvent effects can significantly modulate the stability of different conformers and the rates of chemical reactions. nih.gov For esters, the surrounding solvent molecules can influence the conformational equilibrium and the accessibility of reactive sites. acs.org Computational models, ranging from implicit solvent models that represent the solvent as a polarizable continuum to explicit solvent models that provide an atomistic representation, are used to study these effects. nih.gov Explicit models, while more computationally intensive, can capture specific solute-solvent interactions that are crucial for understanding reaction mechanisms in solution. nih.gov For analogous cyclic ethers like oxetanes, hydrogen bonding ability is a key feature, competing even with many carbonyl groups as H-bond acceptors. acs.org This highlights the importance of the ether oxygen in dictating intermolecular interactions.
Studies on similar heterocyclic systems, such as those containing a tetrahydrofuran (B95107) ring, have shown that interactions with the ether oxygen can be significant. For instance, the oxygen of a THF ring can participate in a network of hydrogen-bonding interactions within complex biological systems, highlighting its role in molecular recognition. nih.gov Theoretical calculations on complexes involving THF have revealed that electrostatic forces are the primary driver of these intermolecular contacts. nih.gov
Prediction of Chemical Properties and Reactivity
Theoretical methods are instrumental in predicting the chemical properties and reactivity of molecules like this compound.
The basicity of this compound is attributed to the lone pairs of electrons on the two oxygen atoms. The carbonyl oxygen of the ester group and the oxygen atom in the oxolane ring can both be protonated. The gas-phase basicity (GB), which is the negative of the Gibbs free energy change upon protonation, is a key measure of intrinsic basicity. nih.gov
Frontier Molecular Orbital (FMO) theory is a fundamental tool for understanding chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnih.gov The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). ajchem-a.com The HOMO-LUMO energy gap (E_gap) is a critical parameter indicating the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. ajchem-a.comnih.gov
For this compound, the HOMO is expected to be located primarily on the oxygen atoms, particularly the ether oxygen, which is a common feature in such heterocycles. mdpi.com The LUMO is likely to be centered around the π* orbital of the carbonyl group in the ester function, which is a typical electron-accepting site. mdpi.com
Computational studies on analogous esters and cyclic compounds provide insights into typical HOMO-LUMO energy gaps. For example, DFT calculations on a series of esters have shown HOMO-LUMO gaps ranging from 4.43 to 5.12 eV. researchgate.net In another study on pyrazole (B372694) derivatives, the HOMO-LUMO gap was also found to be a key indicator of reactivity. researchgate.net The presence of the ester group (-COO-) can lead to slightly higher HOMO and LUMO energy values compared to similar structures without this group. mdpi.com The specific energies and the gap for this compound would require dedicated DFT calculations.
Table 1: Representative Theoretical Energy Values for Analogous Molecular Systems
| Parameter | Representative Value (eV) | Significance |
| HOMO Energy | -8.2 to -3.6 | Electron-donating capability ajchem-a.com |
| LUMO Energy | 0.1 to 4.7 | Electron-accepting capability ajchem-a.com |
| HOMO-LUMO Gap (E_gap) | 1.8 to 5.1 | Chemical reactivity and stability researchgate.net |
Note: These values are illustrative and derived from computational studies on various organic esters and heterocyclic compounds. ajchem-a.comresearchgate.net The exact values for this compound would require specific quantum chemical calculations.
Quantitative Structure-Activity/Reactivity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical reactivity. nih.gov These models use molecular descriptors—numerical values that characterize properties like steric, electronic, and hydrophobic features—to predict the activity of new or untested compounds. nih.gov
For systems analogous to this compound, such as other furan (B31954) or tetrahydrofuran derivatives, QSAR studies have been employed to understand and predict their behavior. For example, QSAR has been used to analyze the receptor affinity of cannabinoid analogs, some of which feature cyclic ether structures. rti.org In drug design, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to create 3D models that explain how steric and electrostatic fields of a molecule relate to its activity. mdpi.commdpi.com
The reactivity of the furan ring system, which is structurally related to the oxolane ring, has been investigated in Diels-Alder reactions, a type of cycloaddition. researchgate.netnumberanalytics.com The substituents on the furan ring significantly influence the reaction kinetics and thermodynamics. researchgate.net While the saturated oxolane ring in this compound does not undergo Diels-Alder reactions itself, QSAR models developed for substituted furans can provide general principles about how substituents influence the electronic properties and reactivity of five-membered heterocyclic rings. researchgate.netacs.org Such models could, in principle, be adapted to predict properties like binding affinity or reaction rates for a series of substituted oxolanes.
Vii. Applications in Advanced Chemical Synthesis and Materials Science Research
Role as a Key Synthetic Intermediate
The inherent functionalities within methyl 2,5-dimethyloxolane-3-carboxylate make it an adept precursor for a range of chemical entities. Its ester group can be readily hydrolyzed, reduced, or subjected to nucleophilic substitution, while the ether linkage of the oxolane ring offers potential for ring-opening reactions under specific conditions. These reactive sites, combined with the chirality imparted by the substituted tetrahydrofuran (B95107) ring, render it a valuable intermediate in several synthetic pathways.
The oxolane skeleton of this compound serves as a foundational scaffold for the synthesis of more intricate heterocyclic systems. While direct literature on the conversion of this specific carboxylate is limited, the general reactivity of substituted oxolanes suggests several potential transformations. For instance, the ester functionality can be converted to other functional groups that can then participate in intramolecular cyclization reactions to form fused or spirocyclic heterocyclic systems. The principles of such transformations are well-established in organic synthesis, where related oxolane derivatives are utilized in the construction of complex natural products and medicinally relevant scaffolds. The strategic placement of the methyl groups can influence the stereochemical outcome of these cyclizations, offering a pathway to stereochemically defined polycyclic ethers or other heterocyclic frameworks.
Research on analogous structures, such as those derived from biomass, has demonstrated the utility of the oxolane ring in creating novel heterocyclic architectures. york.ac.uk For example, the development of solvents like 2,5-diethyl-2,5-dimethyloxolane (B14021048) (DEDMO) highlights the growing interest in the synthesis and application of substituted oxolanes. york.ac.uk
Substituted tetrahydrofuran rings are a common motif in a vast array of natural products, many of which exhibit significant biological activity. These include polyether antibiotics, acetogenins, and various marine and microbial metabolites. The stereochemical complexity of these natural products often presents a formidable synthetic challenge. Chiral building blocks containing the oxolane moiety are therefore highly sought after.
This compound, with its multiple stereocenters, represents a potential chiral pool starting material for the synthesis of fragments of these complex natural products. The relative stereochemistry of the methyl groups and the carboxylate function can be exploited to match specific stereochemical arrays found in target molecules. While direct application of this specific ester in a completed natural product synthesis is not yet widely documented, the strategy of employing substituted oxolanes as key building blocks is a cornerstone of modern synthetic chemistry. chemrxiv.org
Table 1: Examples of Natural Product Classes Containing Substituted Oxolane Moieties
| Natural Product Class | Representative Example | Key Structural Feature |
|---|---|---|
| Polyether Antibiotics | Monensin | Multiple substituted tetrahydrofuran and tetrahydropyran (B127337) rings |
| Annonaceous Acetogenins | Uvaricin | Adjacent and non-adjacent bis-tetrahydrofuran rings |
The increasing demand for sustainable chemical production has spurred research into the conversion of biomass into valuable platform chemicals. Levulinic acid and its derivatives, which can be obtained from the dehydration of C6 sugars, are key bio-based building blocks. mdpi.com The synthesis of various oxolane derivatives from these precursors is an active area of research. mdpi.comrsc.org
For example, the production of 2,2,5,5-tetramethyloxolane (TMO), a bio-based solvent, has been demonstrated from methyl levulinate. researchgate.net This process involves a triple methylation followed by cyclodehydration. researchgate.net A similar conceptual pathway could be envisioned for the synthesis of this compound, potentially starting from a modified levulinic acid derivative. The development of such a route would position this compound as a valuable bio-based chemical intermediate, contributing to the growing portfolio of sustainable chemicals. The use of bio-based solvents like 2-methyloxolane (2-MeOx) in chemical processes further underscores the shift towards greener chemistry. nih.gov
Table 2: Potential Bio-based Precursors for Oxolane Synthesis
| Precursor | Source | Potential Transformation to Oxolane |
|---|---|---|
| Levulinic Acid | Dehydration of C6 Sugars | Reduction and cyclization |
| Furfural (B47365) | Dehydration of C5 Sugars | Hydrogenation and ring rearrangement |
Participation in Catalytic Processes
The application of this compound is not limited to its role as a stoichiometric reactant. Its structural features suggest potential utility in the development and application of novel catalytic systems.
The functional groups of this compound make it a candidate for a variety of catalytic reactions. The ester group can undergo catalytic hydrogenation, transesterification, or amidation. Furthermore, the C-H bonds within the molecule, particularly those adjacent to the oxygen atom or the carbonyl group, could be targets for catalytic C-H activation/functionalization reactions, a rapidly expanding field in organic synthesis. mdpi.com
While specific catalytic transformations of this compound are not extensively reported, related oxolane derivatives have been shown to participate in various catalytic processes. For instance, the development of catalysts for the regioselective cycloaddition of terminal alkynes has been a subject of interest. researchgate.net The unique steric and electronic environment of the oxolane ring in the title compound could impart novel reactivity and selectivity when used as a substrate in such catalytic systems.
The chiral nature of this compound makes it an attractive scaffold for the design of new chiral ligands for asymmetric catalysis. The carboxylate group can be readily converted into other functionalities, such as amides or alcohols, which can then be elaborated into coordinating groups for metal catalysts. The stereocenters on the oxolane ring would create a defined chiral environment around the metal center, potentially inducing high enantioselectivity in catalytic reactions.
The development of chiral ligands is a cornerstone of asymmetric catalysis, with a continuous search for novel and effective ligand architectures. nih.govrsc.orgsnnu.edu.cn Ligands based on chiral backbones are known to be effective in a wide range of transformations, including hydrogenations, C-C bond formations, and oxidations. By modifying the carboxylate group of this compound, it is conceivable to generate a new class of chiral ligands whose steric and electronic properties can be fine-tuned by altering the substitution pattern on the oxolane ring. The synthesis of helical polymer-based polycarboxylates as chiral ligands for copper-catalyzed reactions demonstrates the potential of carboxylate-containing chiral molecules in catalysis. chemrxiv.org
Table 3: Potential Ligand Classes Derivable from this compound
| Ligand Class | Potential Coordinating Atoms | Potential Catalytic Applications |
|---|---|---|
| Amino-alcohols | N, O | Asymmetric transfer hydrogenation, addition of organometallics to aldehydes |
| Phosphino-oxazolines (PHOX) | P, N | Asymmetric allylic alkylation, hydrogenation |
| Diamines | N, N | Asymmetric hydrogenation, dihydroxylation |
Integration into Novel Materials Research
The unique structure of this compound, which combines a cyclic ether (oxolane) with a carboxylate ester and methyl substitutions, suggests several avenues for its integration into novel materials research. The presence of the polar ester group and the flexible, non-planar oxolane ring could impart interesting properties to new materials.
There is currently no specific research demonstrating the use of this compound as a monomer in polymer synthesis. However, its chemical structure suggests theoretical pathways for its use in creating polyesters and, with significant modification, polyamides.
Polyesters:
Theoretically, this compound could be used to synthesize polyesters through two main routes:
Ring-Opening Polymerization (ROP): As a cyclic ester (lactone), it could potentially undergo ring-opening polymerization to yield a polyester (B1180765). This process would require a suitable initiator or catalyst to cleave the ester bond within the ring, leading to a linear polymer chain. The resulting polyester would have a repeating unit that includes the opened oxolane ring. The methyl substitutions on the backbone could influence the polymer's properties, such as its crystallinity and thermal characteristics.
Polycondensation after Derivatization: The compound could be chemically modified to create a di-functional monomer suitable for step-growth polymerization. For instance, reduction of the methyl ester to an alcohol would yield a diol, or hydrolysis of the ester to a carboxylic acid followed by ring-opening could produce a hydroxy acid. These derivatives could then be co-polymerized with other diacids or diols to form polyesters.
Polyamides:
The formation of polyamides from this compound would necessitate more extensive chemical transformation. The ester group would need to be converted into an amine, and the oxolane ring would need to be opened to introduce a second functional group (either a carboxylic acid or another amine) to create a monomer suitable for polyamide synthesis. Such multi-step conversions would likely be complex and may not be economically viable compared to established routes for polyamide production.
Hypothetical Polyester Properties:
A polyester derived from the ring-opening of this compound would likely exhibit properties distinct from common polyesters like PET or PBT. The presence of the ether linkage in the polymer backbone would be expected to increase flexibility and potentially improve solubility in certain organic solvents. The methyl groups would likely decrease the crystallinity and melting point of the polymer.
Table 1: Theoretical Comparison of a Hypothetical Polyester from this compound with Polycaprolactone (PCL)
| Property | Hypothetical Poly(2,5-dimethyloxolane-3-carboxylate) | Polycaprolactone (PCL) |
| Monomer Structure | This compound | ε-Caprolactone |
| Polymer Backbone | Contains ether and ester linkages | Contains only ester linkages |
| Expected Crystallinity | Lower due to methyl side groups | Semicrystalline |
| Expected Flexibility | Higher due to ether linkages | High |
| Potential Applications | Flexible films, amorphous blends | Biodegradable plastics, medical devices |
While no studies have been published on the use of this compound as a polymer modifier, its chemical characteristics suggest it could theoretically be employed in this capacity.
As a relatively small molecule with a polar ester group and a non-polar hydrocarbon component, it could act as a plasticizer for certain polymers. Its incorporation into a rigid polymer matrix could increase flexibility and reduce the glass transition temperature by disrupting polymer chain packing and facilitating chain movement.
Alternatively, it could be chemically grafted onto a polymer backbone to modify its surface properties or bulk characteristics. For example, the ester group could be used in transesterification reactions with a suitable polymer, introducing the dimethyloxolane moiety as a side chain. This could alter the polymer's polarity, hydrophilicity, and interaction with other materials.
Table 2: Hypothetical Effects of this compound as a Modifier on Poly(vinyl chloride) (PVC)
| Property | Unmodified PVC | PVC with 10% Hypothetical Modifier |
| Glass Transition Temp. (Tg) | ~82 °C | Lowered |
| Flexibility | Rigid | Increased |
| Solubility | Soluble in THF | Potentially altered solubility |
The potential of this compound as a precursor for specialty chemicals with advanced functions has not been explored in the available literature. However, its structure provides several handles for chemical modification to generate more complex molecules.
The ester functionality can be converted into a wide range of other functional groups. For instance:
Hydrolysis would yield the corresponding carboxylic acid, which could be used in the synthesis of pharmaceuticals or agrochemicals.
Aminolysis would produce amides, which are important structural motifs in many biologically active compounds.
Reduction would lead to the corresponding alcohol, a versatile intermediate in organic synthesis.
The oxolane ring itself, while generally stable, could potentially be cleaved under specific conditions to yield linear compounds with multiple functional groups. The stereochemistry of the methyl groups and the carboxylate on the ring could also be exploited to synthesize chiral building blocks for asymmetric synthesis.
Table 3: Potential Specialty Chemicals Derived from this compound
| Derivative | Potential Function/Application |
| 2,5-dimethyloxolane-3-carboxylic acid | Building block for pharmaceuticals |
| (2,5-dimethyloxolan-3-yl)methanol | Chiral intermediate in synthesis |
| N-substituted-2,5-dimethyloxolane-3-carboxamides | Potential biologically active compounds |
Viii. Future Research Directions and Outlook
Development of Novel and Efficient Synthetic Routes
The accessibility of a compound is paramount for its study and application. Future research should prioritize the development of stereoselective and efficient synthetic routes to methyl 2,5-dimethyloxolane-3-carboxylate. Current methodologies for synthesizing substituted oxolanes often involve multi-step procedures. fau.edu A key goal would be to establish a scalable and cost-effective synthesis.
Potential synthetic strategies could involve:
Catalytic Cyclization: Investigating transition-metal-catalyzed (e.g., palladium) or organocatalyzed cyclization of acyclic precursors. This approach has been successful for other heterocyclic systems and could offer high stereocontrol.
Michael Addition Reactions: Exploring the conjugate addition of nucleophiles to a suitable α,β-unsaturated carbonyl compound, followed by intramolecular cyclization to form the oxolane ring.
From Renewable Feedstocks: Developing synthetic pathways that utilize bio-based starting materials, aligning with the principles of sustainable chemistry. The synthesis of related oxolane solvents from renewable sources demonstrates the feasibility of this approach. york.ac.ukfao.org
| Potential Synthetic Approach | Key Features | Analogous Research |
| Catalytic Cyclization | High stereoselectivity, potential for asymmetric synthesis. | Synthesis of various heterocyclic compounds. |
| Michael Addition/Cyclization | Convergent route, potential for diversity-oriented synthesis. | Common strategy in heterocyclic chemistry. |
| Bio-based Synthesis | Sustainable, reduces reliance on petrochemicals. | Synthesis of 2,5-diethyl-2,5-dimethyloxolane (B14021048) (DEDMO). york.ac.ukfao.org |
Exploration of Unprecedented Reactivities and Transformations
The chemical behavior of this compound is dictated by its constituent functional groups: the oxolane ring and the methyl ester. While standard reactions like hydrolysis of the ester to the corresponding carboxylic acid or reduction to an alcohol are expected, future research could uncover more novel transformations.
Areas for exploration include:
Ring-Opening Reactions: Investigating selective cleavage of the C-O bonds within the oxolane ring under various conditions to generate functionalized acyclic compounds.
Stereoselective Reactions: Utilizing the existing stereocenters at the 2 and 5 positions to direct the stereochemical outcome of reactions at the 3-position.
Domino Reactions: Designing one-pot reaction sequences where an initial transformation of the ester group triggers a subsequent reaction involving the oxolane ring, or vice versa. This could lead to the rapid construction of complex molecular architectures.
Advanced Characterization Methodologies for Complex Derivatives
As new synthetic routes and reactions are developed, a diverse array of derivatives of this compound will be generated. The unambiguous determination of their three-dimensional structures will be crucial. While standard techniques like NMR and mass spectrometry are indispensable, more advanced methods will be necessary for complex cases.
Future characterization efforts should incorporate:
Single-Crystal X-ray Diffraction: This technique provides definitive proof of stereochemistry and conformation in the solid state. nih.govnih.gov It is particularly valuable for establishing the relative and absolute configurations of diastereomers.
Advanced NMR Techniques: Two-dimensional NMR experiments (e.g., NOESY, ROESY) can elucidate through-space correlations, providing insights into the solution-phase conformation and relative stereochemistry of the substituents on the oxolane ring.
Chiral Chromatography: The development of effective chiral separation methods will be essential for the analysis and isolation of enantiomerically pure samples.
| Characterization Method | Information Gained | Relevance |
| Single-Crystal X-ray Diffraction | Absolute and relative stereochemistry, bond lengths, bond angles. nih.govnih.gov | Unambiguous structure determination of crystalline derivatives. |
| 2D NMR Spectroscopy | Solution-phase conformation, through-space proton-proton proximities. | Understanding dynamic behavior in solution. |
| Chiral Chromatography | Enantiomeric purity, separation of enantiomers. | Crucial for stereoselective synthesis and application studies. |
Deeper Integration of Computational Chemistry for Predictive Design
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental work. A deeper integration of computational methods can accelerate the research and development process for this compound and its derivatives.
Key areas for computational investigation include:
Conformational Analysis: Predicting the most stable conformations of the oxolane ring and how the substituents influence its puckering.
Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT) to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of transformations. mdpi.com This has been successfully applied to understand the methylation of other heterocyclic carboxylates. mdpi.com
Prediction of Physicochemical Properties: In silico modeling can be used to estimate properties like solubility, polarity, and partition coefficients, which are important for potential applications. york.ac.ukfao.org
Interdisciplinary Research with Material Science and Sustainable Chemistry
The unique structure of this compound positions it at the interface of several scientific disciplines, most notably material science and sustainable chemistry.
Material Science: The oxolane backbone is a feature of some polymers and specialty solvents. Future research could explore the potential of this compound as a monomer for the synthesis of novel polyesters with tailored properties. Its derivatives could also be investigated as bio-based plasticizers or as components of advanced functional materials. The use of related heterocyclic compounds as fillers in polymer composites highlights this potential. mdpi.com
Sustainable Chemistry: The pursuit of "green" chemical processes is a major driver of modern research. The development of synthetic routes from renewable resources, as mentioned earlier, is a key aspect of this. york.ac.ukfao.org Furthermore, the potential of this compound and its derivatives to act as green, non-peroxide-forming solvents could be explored, drawing inspiration from structurally related ethers like 2,5-diethyl-2,5-dimethyloxolane (DEDMO). york.ac.ukfao.org
Potential for Discovery of New Academic Applications
Beyond its potential in applied fields, this compound can serve as a valuable tool in fundamental academic research.
Chiral Building Block: The presence of multiple stereocenters makes this compound an attractive chiral building block for the total synthesis of complex natural products and other biologically active molecules. sigmaaldrich.com
Scaffold for Medicinal Chemistry: The oxolane ring is a common motif in many pharmaceutical compounds. This molecule could serve as a starting point for the synthesis of libraries of novel compounds for biological screening.
Probe for Mechanistic Studies: The well-defined structure of this compound could be exploited to study the mechanisms of various chemical reactions, particularly those involving five-membered rings or ester functionalities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of Methyl 2,5-dimethyloxolane-3-carboxylate, and how do reaction conditions impact yield?
- Methodological Answer : Synthesis typically involves cyclization and esterification steps. For example, analogous oxolane derivatives are synthesized via multi-step reactions, where temperature, solvent polarity, and catalyst selection critically influence yield and purity. Cyclization of precursor diols or keto-esters under acidic or basic conditions is a common approach, followed by esterification with methanol . Optimization of reaction time and stoichiometry (e.g., molar ratios of reagents) is essential to minimize side products.
Q. Which analytical techniques are most effective for confirming the structural identity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the oxolane ring structure and substituent positions. Mass spectrometry (MS) confirms molecular weight, while infrared (IR) spectroscopy identifies functional groups like the ester carbonyl. Cross-referencing experimental data with PubChem entries (e.g., InChI Key, molecular formula) ensures accuracy . High-resolution mass spectrometry (HRMS) is recommended for resolving ambiguities in molecular ion peaks.
Q. How should researchers design experiments to assess the compound’s stability under different storage conditions?
- Methodological Answer : Accelerated stability studies under varying pH (e.g., 2–12), temperatures (4°C, 25°C, 40°C), and humidity levels can predict degradation pathways. Use HPLC or LC-MS to monitor purity over time. For example, ester hydrolysis under alkaline conditions may require buffered solutions to isolate degradation products .
Advanced Research Questions
Q. How can contradictory NMR data (e.g., unexpected splitting patterns) be resolved for this compound?
- Methodological Answer : Discrepancies may arise from conformational flexibility or impurities. Employ 2D NMR techniques (COSY, HSQC) to assign signals unambiguously. Compare experimental data with computational predictions (e.g., DFT-based NMR chemical shift calculations). If impurities are suspected, purify via preparative HPLC or recrystallization and reanalyze .
Q. What strategies optimize enantiomeric purity during synthesis, given the compound’s stereochemical complexity?
- Methodological Answer : Chiral auxiliaries or asymmetric catalysis (e.g., chiral Lewis acids) can enhance stereoselectivity. Use chiral HPLC columns to assess enantiomeric excess (EE). Dynamic kinetic resolution during cyclization may improve selectivity, as seen in related oxolane systems .
Q. How does the steric hindrance of the 2,5-dimethyl groups influence reactivity in derivatization reactions?
- Methodological Answer : The methyl groups restrict access to the oxolane ring’s 3-carboxylate, limiting nucleophilic attack. Computational modeling (e.g., molecular docking) can predict steric effects on reaction pathways. Experimentally, compare reaction rates with less-hindered analogs (e.g., unsubstituted oxolanes) to quantify steric contributions .
Q. What computational tools are recommended to predict the compound’s bioactive conformations in drug discovery?
- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., Gaussian) model low-energy conformations. Docking studies using AutoDock Vina or Schrödinger Suite can predict binding affinities to target proteins. Validate predictions with SAR studies on synthesized derivatives .
Data Interpretation and Conflict Resolution
Q. How should researchers address inconsistencies between theoretical and experimental melting points?
- Methodological Answer : Discrepancies may arise from polymorphic forms or impurities. Perform differential scanning calorimetry (DSC) to identify polymorphs. Recrystallize the compound using solvents of varying polarity (e.g., ethanol vs. hexane) and re-measure melting points. Cross-check purity via elemental analysis .
Q. What protocols validate the compound’s role as a building block in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
